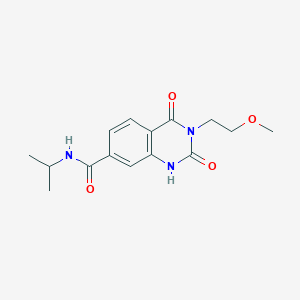

N-isopropyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

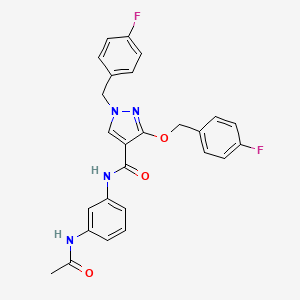

“N-isopropyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). They are known for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a quinazoline core with various substituents. These include an isopropyl group, a methoxyethyl group, and a carboxamide group. The positions of these substituents on the quinazoline ring can greatly influence the compound’s properties and biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity. Without specific data, it’s difficult to provide an analysis of this compound’s properties .Applications De Recherche Scientifique

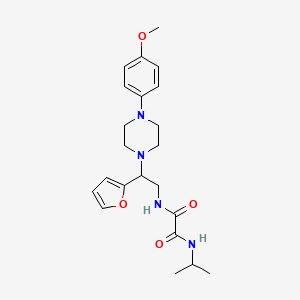

Synthesis and Binding Studies

Compounds within the tetrahydroquinazoline class have been synthesized and evaluated for their affinity towards specific biological targets. For instance, methoxylated tetrahydroisoquinolinium derivatives have been investigated for their binding to apamin-sensitive Ca2+-activated K+ channels, highlighting a potential application in modulating ion channel activity (A. Graulich et al., 2006).

Heterocyclic Derivatives Synthesis

The synthesis of heterocyclic compounds incorporating isoquinoline moieties has been explored, indicating the potential of these compounds in the development of new chemical entities with varied biological activities (Tayseer A. Abdallah et al., 2009).

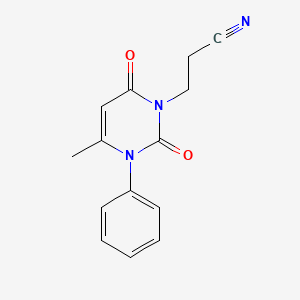

Oxidative Cyclization-Alkoxycarbonylation

Tetrahydroquinazoline derivatives have been obtained through oxidative cyclization-alkoxycarbonylation reactions, suggesting applications in synthetic organic chemistry and the potential for creating diverse chemical scaffolds (A. Bacchi et al., 2005).

Antitumor and Antimicrobial Activity

Research into tetrahydroquinazoline derivatives has also revealed their potential in cancer therapy and as antimicrobial agents. Specific derivatives have been shown to reverse multidrug resistance, a significant hurdle in cancer treatment, indicating the utility of these compounds in enhancing the efficacy of chemotherapeutic drugs (F. Hyafil et al., 1993).

Safety and Hazards

Orientations Futures

The study of quinazoline derivatives is a vibrant field due to their wide range of biological activities. Future research could involve synthesizing and testing this compound for potential biological activity. Additionally, computational methods could be used to predict its properties and potential uses .

Propriétés

IUPAC Name |

3-(2-methoxyethyl)-2,4-dioxo-N-propan-2-yl-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4/c1-9(2)16-13(19)10-4-5-11-12(8-10)17-15(21)18(14(11)20)6-7-22-3/h4-5,8-9H,6-7H2,1-3H3,(H,16,19)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQFMOYGSSVKAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopropyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2586699.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B2586706.png)

![2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]acetic acid](/img/structure/B2586708.png)

![2-methoxy-N-methyl-4-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline](/img/structure/B2586712.png)

![(E)-4-benzoyl-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2586714.png)

![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2586718.png)